1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene
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Overview
Description
1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene typically involves halogenation reactions. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . This reaction proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial production methods often involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Cross-Coupling Reactions: It is a standard substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of bromine and fluorine atoms on the benzene ring influences the electronic properties of the molecule, making it more susceptible to nucleophilic attack and facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: This compound has a bromine atom bonded para to a fluorine atom and is used as a precursor in pharmaceuticals and agrochemicals.
1-Bromo-2-fluorobenzene: It has a bromine atom bonded ortho to a fluorine atom and is used in organic synthesis.
3-Bromofluorobenzene: This compound has a bromine atom bonded meta to a fluorine atom and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C12H7BrF2 |
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Molecular Weight |
269.08 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H |
InChI Key |
XIMONPWKEHJFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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